Nonyl chloroformate
Overview
Description
Nonyl chloroformate is a useful research compound. Its molecular formula is C10H19ClO2 and its molecular weight is 206.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Endodontic Practice
Nonyl chloroformate and similar compounds are evaluated as alternatives to chloroform in endodontics for plasticizing gutta-percha points and facilitating the removal of gutta-percha root canal fillings. Methyl chloroform, among others, is considered a less hazardous solvent with potential to replace chloroform in this context (Wennberg & Orstavik, 1989).
2. Gas-Liquid Chromatography
In the identification of anaerobic bacteria, this compound derivatives can replace chloroform and ether as solvents for extracting metabolic organic acids for analysis by gas-liquid chromatography (Thomann & Hill, 1986).
3. Metabolite Analysis
This compound derivatives are used in positive chemical ionization gas chromatography-tandem mass spectrometry (PCI-GC-MS-MS) for the determination of non-amino organic acids and amino acids. They facilitate the selective labeling of carboxylic and amino groups for qualitative and semi-quantitative analysis (Luan, Yang, Ji, & Cai, 2017).
4. Tissue Engineering
In tissue engineering, this compound compounds are involved in electrospinning of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) in chloroform to develop non-woven biodegradable nanofibrous structures (Choi et al., 2004).
5. Platinum Extraction
Nonylthiourea in chloroform is researched for the extraction of Pt(IV) from chloride solutions, exploring the interaction between Pt(IV) ions and nonylthiourea molecules (Uheida, Zhang, & Muhammed, 2003).
Safety and Hazards
Nonyl chloroformate is considered hazardous. It is corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
Nonyl chloroformate is an organic compound that is commonly used as a reagent in organic synthesis . It is primarily used as a substrate or reagent, especially in esterification reactions .
Mode of Action
This compound belongs to the class of organic compounds known as chloroformates . These are esters of chloroformic acid and contain the R-O-C(=O)-Cl functional group . In the presence of amines, it forms carbamates, and with alcohols, it forms carbonate esters . It can also react with carboxylic acids to form mixed anhydrides .
Biochemical Pathways
Chloroformates, in general, are known to be involved in the transformation of a wide array of metabolites (amino acids, amines, carboxylic acids, phenols) for analysis by gas chromatography/mass spectrometry .
Pharmacokinetics
It is soluble in organic solvents such as ether and ethanol, but insoluble in water , which could influence its bioavailability and distribution.
Result of Action
The specific molecular and cellular effects of this compound’s action depend on the context of its use. In organic synthesis, it can facilitate the formation of various organic compounds through esterification reactions .
Action Environment
This compound is a flammable liquid with an irritating odor . It should be stored under inert gas and away from moisture, as it is moisture sensitive . Its reactivity and efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Nonyl chloroformate plays a significant role in biochemical reactions, primarily as a reagent in organic chemistry. It is known to interact with a variety of biomolecules, including enzymes and proteins. One of the key interactions of this compound is with amines, where it reacts to form carbamates . This reaction is crucial in the synthesis of various biochemical compounds. Additionally, this compound can react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides . These interactions highlight the versatility of this compound in biochemical processes.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, which in turn affects cell viability and proliferation . The compound’s ability to induce oxidative stress suggests that it may interfere with cellular redox balance, leading to alterations in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophiles, such as amines and alcohols. This reactivity is facilitated by the presence of the chloroformate group, which acts as an electrophile . When this compound interacts with enzymes or proteins, it can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation. These binding interactions can cause changes in gene expression and cellular function, further elucidating the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to hydrolyze in the presence of moisture, leading to the formation of nonyl alcohol and hydrogen chloride . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical experiments. Additionally, prolonged exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause severe skin burns and eye damage, as well as systemic toxicity if ingested or inhaled . These findings underscore the importance of careful dosage control in experimental settings to avoid toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its hydrolysis and subsequent reactions. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of this compound to nonyl alcohol and carbon dioxide . This metabolic pathway highlights the role of this compound in altering metabolic flux and affecting metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments . This distribution pattern can influence the localization and activity of this compound within different cellular environments.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the endoplasmic reticulum and other membrane-bound organelles, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments, further affecting its activity and function.
Properties
IUPAC Name |
nonyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOFPDUSOTWTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337781 | |
Record name | Nonyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-82-6 | |
Record name | Nonyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl Chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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